molecular formula C16H22O4S B14187552 Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate CAS No. 926657-79-6

Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate

Cat. No.: B14187552
CAS No.: 926657-79-6
M. Wt: 310.4 g/mol
InChI Key: DVRUOYIPHUEMAB-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate is an organic compound with a complex structure that includes a benzyloxy group, a sulfanyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like toluene and reagents such as potassium hydroxide and methyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

926657-79-6

Molecular Formula

C16H22O4S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 3-(1-oxo-5-phenylmethoxypentan-2-yl)sulfanylpropanoate

InChI

InChI=1S/C16H22O4S/c1-19-16(18)9-11-21-15(12-17)8-5-10-20-13-14-6-3-2-4-7-14/h2-4,6-7,12,15H,5,8-11,13H2,1H3

InChI Key

DVRUOYIPHUEMAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC(CCCOCC1=CC=CC=C1)C=O

Origin of Product

United States

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